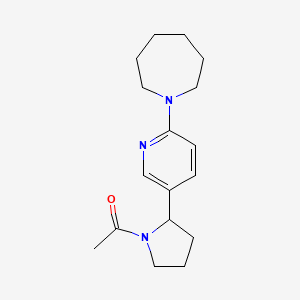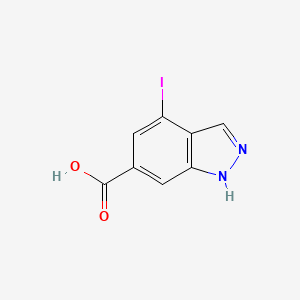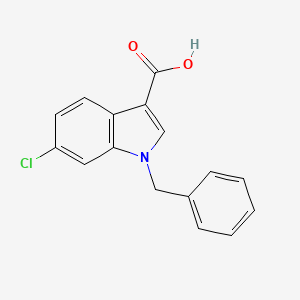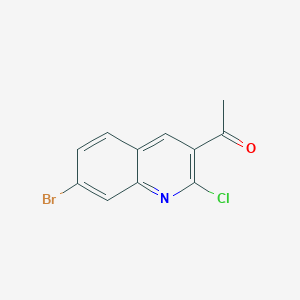
3-(3-Cyclohexylpropyl)-2,4-quinolinediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Cyclohexylpropyl)-2,4-Chinolindiol ist eine chemische Verbindung, die zur Klasse der Chinolinderivate gehört. Chinolinderivate sind bekannt für ihre breite Palette an biologischen Aktivitäten und Anwendungen in der medizinischen Chemie.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3-Cyclohexylpropyl)-2,4-Chinolindiol beinhaltet typischerweise die Reaktion von Chinolinderivaten mit Cyclohexylpropylgruppen unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Verwendung von Cyclohexylpropylbromid und 2,4-Dihydroxychinolin als Ausgangsmaterialien. Die Reaktion wird in Gegenwart einer Base wie Kaliumcarbonat in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess würde für höhere Ausbeuten und Reinheit optimiert werden, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Qualität und Effizienz zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
3-(3-Cyclohexylpropyl)-2,4-Chinolindiol kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu Chinolin-N-Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können den Chinolinring in Dihydrochinolinderivate umwandeln.
Substitution: Elektrophile und nukleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Chinolinring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen Chinolin-N-Oxide, Dihydrochinolinderivate und verschiedene substituierte Chinoline, abhängig von den jeweiligen Reagenzien und Bedingungen, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
3-(3-Cyclohexylpropyl)-2,4-Chinolindiol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer Chinolinderivate verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Es laufen Forschungsarbeiten zur Erforschung seines Potenzials als Therapeutikum für verschiedene Krankheiten.
Wirkmechanismus
Der Wirkmechanismus von 3-(3-Cyclohexylpropyl)-2,4-Chinolindiol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung ist bekannt dafür, mit Enzymen und Rezeptoren in biologischen Systemen zu interagieren, was zu verschiedenen biochemischen Wirkungen führt. So kann es beispielsweise bestimmte Enzyme hemmen, die an Krankheitswegen beteiligt sind, oder die Rezeptoraktivität modulieren, um therapeutische Wirkungen hervorzurufen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclohexylpropyl)-2,4-quinolinediol typically involves the reaction of quinoline derivatives with cyclohexylpropyl groups under controlled conditions. One common method involves the use of cyclohexylpropyl bromide and 2,4-dihydroxyquinoline as starting materials. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Cyclohexylpropyl)-2,4-quinolinediol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux in organic solvents.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(3-Cyclohexylpropyl)-2,4-quinolinediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(3-Cyclohexylpropyl)-2,4-quinolinediol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,4-Dihydroxychinolin: Ein Vorläufer bei der Synthese von 3-(3-Cyclohexylpropyl)-2,4-Chinolindiol.
3-Cyclohexylpropylamin: Eine weitere Verbindung mit einer Cyclohexylpropylgruppe, aber unterschiedlicher Grundstruktur.
Chinolin-N-Oxide: Oxidierte Derivate von Chinolin mit ähnlichen biologischen Aktivitäten.
Einzigartigkeit
3-(3-Cyclohexylpropyl)-2,4-Chinolindiol ist einzigartig aufgrund seiner spezifischen strukturellen Merkmale, die unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen. Seine Kombination aus einer Cyclohexylpropylgruppe mit einem Chinolinkern macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen .
Eigenschaften
CAS-Nummer |
5427-45-2 |
|---|---|
Molekularformel |
C18H23NO2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
3-(3-cyclohexylpropyl)-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C18H23NO2/c20-17-14-10-4-5-12-16(14)19-18(21)15(17)11-6-9-13-7-2-1-3-8-13/h4-5,10,12-13H,1-3,6-9,11H2,(H2,19,20,21) |
InChI-Schlüssel |
MYEOTJDGYRQIFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCCC2=C(C3=CC=CC=C3NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11844489.png)


![N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide](/img/structure/B11844522.png)
![4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11844527.png)




![5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B11844539.png)


